1-Benzyl-5-ethoxyindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-ethoxy-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-15-8-9-16-14(10-15)11-17(19)18(16)12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWBDFKXPPTLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Indolin 2 One Derivatives, Including 1 Benzyl 5 Ethoxyindolin 2 One
Strategic Approaches to Indolin-2-one Ring System Construction
The construction of the fundamental indolin-2-one ring system can be achieved through several strategic bond-forming processes. These strategies include intramolecular cyclizations of pre-functionalized linear precursors, dearomatization of indole (B1671886) derivatives, and the convergent assembly of multiple components in a single pot.
Cyclization Reactions in Indolin-2-one Synthesis
Intramolecular cyclization is a cornerstone of indolin-2-one synthesis. These reactions typically involve the formation of the critical C-N or C-C bond of the five-membered ring from a suitably substituted benzene (B151609) derivative.
A prevalent method involves the cyclization of 2-haloacetanilides. While not explicitly detailing the synthesis of 1-Benzyl-5-ethoxyindolin-2-one, analogous procedures for N-benzylated indolin-2-ones have been reported. For instance, the synthesis of isotopically labeled 1-benzyl-(Z)-3-(benzylidene)indolin-2-one was achieved from [¹⁵N]-aniline and [¹³C₂]-chloroacetic acid in a multi-step synthesis, implying an initial N-acylation followed by a cyclization step. nih.gov Another common strategy is the reductive cyclization of ortho-nitrophenyl derivatives. For example, palladium-catalyzed cyclocarbonylation of ortho-nitrostyrenes can selectively produce indolin-2-ones. thieme-connect.com This method involves the reduction of the nitro group and subsequent carbon monoxide insertion to form the lactam ring. thieme-connect.com
Radical cyclizations also provide a powerful route to this scaffold. The cyclization of 2-alkenylthioanilides, for example, can generate 2,3-disubstituted indoles, which can be precursors to indolin-2-ones. acs.org Furthermore, Lewis acid treatment of 3-hydroxy-substituted 1,3-dihydroindol-2-ones can generate a highly reactive 2H-indol-2-one intermediate, which readily undergoes intramolecular cyclization to yield spiro-substituted oxindoles. nih.gov
A summary of representative cyclization strategies is presented below:
| Starting Material Type | Reaction Name/Type | Key Reagents/Conditions | Product Type |
| 2-Haloacetanilides | Intramolecular Alkylation | Base (e.g., NaH) | Substituted Indolin-2-ones |
| o-Nitrostyrenes | Reductive Cyclocarbonylation | Pd catalyst, CO | Substituted Indolin-2-ones |
| 2-Alkenylthioanilides | Radical Cyclization | Radical initiator | 2,3-Disubstituted Indoles |
| 3-Hydroxy-1,3-dihydroindol-2-ones | Lewis Acid-mediated Cyclization | Lewis Acid (e.g., BF₃·OEt₂) | Spiro-substituted Oxindoles |
Dearomatization Strategies for Indoline (B122111) Scaffold Assembly
Dearomatization of readily available indoles presents an increasingly popular and powerful strategy for accessing the indoline scaffold, which is the reduced form of the indolin-2-one core. These methods disrupt the aromaticity of the indole ring to create stereochemically rich, three-dimensional structures.
One such approach is the intramolecular dearomative oxidative coupling (IDOC) of indoles. acs.org This can be mediated by reagents like iodine, enabling the formation of a C3 all-carbon quaternary stereocenter, a common feature in many complex natural products. acs.org Depending on where the nucleophile is tethered to the indole (C2 or C3), different complex polycyclic indoline skeletons can be assembled. acs.org
Metal-free dearomatization has also been achieved. For instance, the oxidant (NH₄)₂S₂O₈ can mediate the oxidative dearomatization of indoles to construct C2-quaternary indolinones. researchgate.net Another metal-free approach involves a cascade reaction of 3-(2-isocyanoethyl)indoles with 1-sulfonyl-1,2,3-triazoles under thermal conditions to yield polycyclic indolines via dearomative spirocyclization. capes.gov.br Photochemical methods using organic photoredox catalysts can also achieve the dearomative nucleophilic addition to N-Boc indoles, providing access to 2-substituted indolines. mdpi.comsemanticscholar.org
These strategies highlight the versatility of using the indole core itself as a launchpad for building more complex, saturated heterocyclic systems. nih.govresearchgate.netnih.gov
Multi-component Reactions Leading to Substituted Indolin-2-ones
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted indolin-2-ones from simple starting materials in a one-pot process. researchgate.netrsc.orgmdpi.com
A notable example is the synthesis of 3,3-di(indolyl)indolin-2-one derivatives through the reaction of isatin (B1672199) (or a substituted isatin) with two equivalents of indole. This reaction can be catalyzed by various catalysts, including iron nanocatalysts, which offer advantages like high yield and short reaction times. benthamdirect.com Another MCR involves the one-pot, three-component condensation of an amine (like 2-(1H-indol-3-yl)ethanamine), an oxindole (B195798) derivative (like 3-phenacylidene oxindole), and a C-H acid (like dimedone) to produce highly functionalized indolin-2-ones. dergipark.org.tr
The Ugi reaction, a cornerstone of MCR chemistry, has also been adapted for indole synthesis. Ugi adducts formed from an aniline, glyoxal, an isocyanide, and an acid can be cyclized to yield indole-2-carboxamide derivatives. rsc.org These MCRs provide rapid access to libraries of structurally diverse indolin-2-ones for various applications.
Catalytic Systems in the Synthesis of Indolin-2-one Derivatives
Catalysis is pivotal in the modern synthesis of indolin-2-ones, offering routes that are often more efficient, selective, and environmentally benign than stoichiometric methods. Both transition metals and, increasingly, metal-free systems are employed.
Transition Metal-Catalyzed Routes (e.g., Palladium, Cobalt, Iron Catalysis)
Transition metals, particularly palladium, have been extensively used in the synthesis of indoles and indolines. researchgate.netnih.govmdpi.com
Palladium: Palladium-catalyzed reactions are versatile for constructing the indolin-2-one skeleton. A key strategy is the reductive cyclocarbonylation of o-nitrostyrenes, where different PdX₂/phosphine catalyst systems can selectively yield either indolin-2-ones or dihydroquinolin-2-ones. thieme-connect.com Palladium is also instrumental in C-H activation/amination reactions. For example, 1-(tert-Butyl)-2-iodobenzene derivatives can form palladacycles that react with diaziridinone to produce 3,3-disubstituted indolines. acs.org Furthermore, palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides provides a direct route to indolines. rsc.org
Cobalt: Cobalt catalysis has emerged as a powerful tool for C-H functionalization. A cobalt(III)-catalyzed hydroarylation of Michael acceptors with indolines has been reported to occur selectively at the C-7 position, using a weakly coordinating amide group to direct the reaction. acs.org Cobalt catalysts also enable the direct C-H carbonylative synthesis of indolo[1,2-a]quinoxalin-6(5H)-ones, using a traceless directing group. nih.gov Additionally, cobalt(III) can catalyze the redox-neutral annulation of alkynes with nitrones to selectively synthesize indoles. acs.org
Iron: Iron catalysis offers a more sustainable and cost-effective alternative to precious metal catalysis. Simple iron salts like FeCl₂ can catalyze the oxidative C(sp³)–H functionalization of indolin-2-ones under mild, ligand-free conditions using air as the terminal oxidant. rsc.orgrsc.orgnih.govnih.gov These reactions can be directed to selectively form various products, including isatins or 3,3-disubstituted oxindoles. rsc.org For instance, the iron-catalyzed cross-coupling of indolin-2-ones with indoles directly constructs an all-carbon quaternary center at the C3 position. rsc.org
A summary of representative transition metal-catalyzed reactions is provided below:
| Metal | Reaction Type | Substrates | Key Features |
| Palladium | Reductive Cyclocarbonylation | o-Nitrostyrenes | Selective formation of indolin-2-ones with CO. thieme-connect.com |
| Palladium | C(sp³)–H Amination | 1-(tert-Butyl)-2-iodobenzene, Diaziridinone | Synthesis of 3,3-disubstituted indolines. acs.org |
| Cobalt | C-H Hydroarylation | Indolines, Michael Acceptors | Selective C-7 functionalization. acs.org |
| Cobalt | C-H Carbonylation | N-(2-(1H-indol-1-yl)phenyl)picolinamides | Synthesis of fused indole systems. nih.gov |
| Iron | Oxidative C(sp³)–H Functionalization | Indolin-2-ones, Indoles | Forms C3-quaternary centers using air as oxidant. rsc.org |
| Iron | Oxidative Coupling | Indolin-2-ones, Aminobenzamides | Dual C-H functionalization. nih.gov |
Metal-Free and Organocatalytic Approaches
The development of metal-free and organocatalytic methods aligns with the principles of green chemistry, avoiding the cost and potential toxicity of transition metals.
Metal-Free Reactions: These reactions often rely on the use of non-metallic reagents to promote the desired transformation. A notable example is the use of (NH₄)₂S₂O₈ to mediate the oxidative dearomatization of indoles for the synthesis of C2-quaternary indolinones. researchgate.net Photoredox catalysis using organic dyes provides a metal-free avenue for the dearomative nucleophilic addition of alcohols or cyanide to N-Boc indoles, yielding 2-alkoxy or 2-cyanoindolines. mdpi.comsemanticscholar.org These reactions proceed under mild conditions using light as the energy source. semanticscholar.org Additionally, a cascade dearomatization and oxygenation of indoles can be achieved under metal-free conditions to produce 2-alkoxyindolin-3-ones. acs.org
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. This approach has been particularly successful in the synthesis of chiral indolin-2-one derivatives. rsc.org For instance, the asymmetric C3-allylic alkylation of indolin-2-imines with Morita-Baylis-Hillman (MBH) carbonates can be achieved with high yields and stereoselectivities using an organocatalyst. acs.orgacs.org Chiral phosphoric acids or their derivatives can catalyze the asymmetric reaction of indol-2-yl carbinols with enamides to produce chiral 2-indole-substituted 1,1-diarylalkanes. nih.gov Furthermore, organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes is a key step in a stereoselective route to indolin-3-yl acetates, which can be further cyclized to form the indoline ring. nih.gov
Microwave-Assisted and Green Chemistry Protocols
In recent years, there has been a significant shift towards the development of environmentally benign and efficient synthetic methods. Microwave-assisted synthesis and green chemistry protocols have emerged as powerful tools in the synthesis of indolin-2-one derivatives.
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully employed to accelerate the synthesis of indolin-2-one derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. sdiarticle3.comjournalcsij.comucl.ac.be For instance, the synthesis of 1-benzyl-3-[(4-methylphenyl)imino]-indolin-2-one has been achieved in just 15 minutes using microwave irradiation, a significant improvement over the 6-hour reflux required by conventional methods. sdiarticle3.com This rapid and efficient approach highlights the potential of microwave technology in synthesizing complex indolin-2-one derivatives. sdiarticle3.comjournalcsij.com The synthesis of 1,2-disubstituted benzimidazoles, another important heterocyclic motif, has also been efficiently achieved under solvent-free microwave conditions, demonstrating the broad applicability of this technology. mdpi.com
Green Chemistry Protocols:
Green chemistry principles, which focus on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of indolin-2-ones. nih.govunica.it A notable example is the development of a one-pot, aqueous medium condensation of isatin with indole catalyzed by VOSO4 to produce 3,3-di(indolyl)indolin-2-ones. nih.gov This method offers high yields and the use of water as a solvent, aligning with the principles of green chemistry. nih.gov Furthermore, mechanochemical protocols, which involve solvent-free reactions, have been developed for Fischer indolisation to synthesize indoles and indolines, showcasing a versatile and environmentally friendly approach. unica.it The use of flow chemistry techniques also presents a sustainable alternative for the synthesis of indoline derivatives, allowing for reduced waste and improved safety. researchgate.net
These microwave-assisted and green chemistry approaches not only offer practical advantages in terms of efficiency and environmental impact but also open new avenues for the synthesis of a wide range of indolin-2-one derivatives for various applications.
Specific Functionalization and Derivatization of Indolin-2-one Scaffolds
The functionalization of the indolin-2-one core is crucial for modulating its biological activity and physicochemical properties. Various strategies have been developed to introduce diverse substituents at different positions of the indolin-2-one ring.
N-Substitution:
The nitrogen atom of the indolin-2-one ring is a common site for substitution, which can significantly influence the molecule's properties. nih.gov For instance, the introduction of an N-benzyl group is a key feature of the target compound, this compound. The synthesis of N-substituted indoles can be achieved through various methods, including palladium-catalyzed N-arylation and N-alkenylation reactions. beilstein-journals.org Directing groups attached to the indole nitrogen can control the regioselectivity of subsequent functionalization reactions. beilstein-journals.org For example, an N-(2-pyridylmethyl) group can direct C-H alkenylation to the C-2 position. beilstein-journals.org The synthesis of N-allyl isatin is a precursor step in the multi-step synthesis of certain indolin-2-one derivatives. nih.gov
Electrophilic Aromatic Substitution:
The indole ring system is susceptible to electrophilic aromatic substitution (EAS), with the C3-position being the most electronically favored site for attack. researchgate.netic.ac.ukpearson.com This reactivity is a cornerstone of indole functionalization. nih.govmasterorganicchemistry.com However, controlling the regioselectivity can be challenging, as substitution can also occur at the C2 and other positions. researchgate.net The nature of the electrophile and the substituents already present on the indole ring influence the outcome of the reaction. For example, N-t-Bu-BN-indole has been shown to be more nucleophilic in EAS reactions than its carbonaceous counterpart. nih.gov Understanding the factors that govern the regioselectivity of EAS is crucial for the targeted synthesis of specifically substituted indolin-2-ones.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of indolin-2-ones, avoiding the need for pre-functionalized starting materials. chim.it
Functionalization at C3 and C2 Positions:
The C3 and C2 positions of the indole ring are the most reactive towards C-H functionalization due to the inherent electronic properties of the pyrrole-type ring. chim.it Iron-catalyzed dual C-H functionalization of indolin-2-ones has been developed to construct tetrasubstituted carbon centers at the C3 position, leading to the formation of spiro N-heterocyclic oxindoles. acs.orgnih.gov This method utilizes air as a green oxidant and proceeds under mild conditions. acs.orgnih.gov
Functionalization at the Benzene Core (C4 to C7):
Functionalization of the less reactive C4 to C7 positions of the indole benzene core presents a greater synthetic challenge. chim.itnih.gov Site-selective C-H functionalization at these positions has been achieved through the use of directing groups. nih.gov For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively. nih.gov Further modifications, such as installing a pivaloyl group at the C3 position, can direct arylation to the C5 and C4 positions. nih.gov These strategies provide efficient routes to a variety of substituted indoles that are otherwise difficult to access. nih.gov
The development of these C-H functionalization methods has significantly expanded the toolbox for medicinal chemists to create novel indolin-2-one derivatives with tailored properties.
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the indolin-2-one scaffold is a key strategy for creating structural diversity and modulating biological activity. numberanalytics.com
Carbon-Nitrogen (C-N) Bond Formation:
The formation of C-N bonds is fundamental in the synthesis of many nitrogen-containing heterocycles, including indolin-2-ones. numberanalytics.com Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds in the synthesis of N-substituted 7-azaindoles. beilstein-journals.org A sequential metal-catalyzed C-N bond formation strategy has been developed for the synthesis of 2-amido-indoles from ortho-haloaryl acetylenic bromides. nih.gov Furthermore, an iron-catalyzed dual C-H functionalization protocol allows for the direct construction of C(sp3)–N bonds in indolin-2-ones. acs.org
Carbon-Oxygen (C-O) Bond Formation:
The formation of C-O bonds can lead to the synthesis of polycyclic indolone or indolinone derivatives. nih.govacs.org A chemoselective synthesis of tetracyclic acs.orgresearchgate.netoxazino[3,2-a]indol-4-ones and their indoline counterparts has been achieved through cross-dehydrogenative coupling (CDC) and nucleophilic addition reactions, respectively. nih.govacs.org Palladium-catalyzed C-O bond formation has also been employed in the synthesis of N-substituted 4-bromo-7-azaindoles with phenols. beilstein-journals.org
Carbon-Sulfur (C-S) Bond Formation:
The introduction of sulfur-containing moieties can be achieved through various methods. rsc.org Organocatalytic C-S bond-forming reactions provide an alternative to metal-catalyzed approaches. acs.org An iron-catalyzed dual C-H functionalization method can also be used to form C(sp3)–S bonds in indolin-2-ones. acs.org
These methods for forming carbon-heteroatom bonds are essential for the synthesis of a wide range of functionalized indolin-2-one derivatives with potential applications in drug discovery.
The attachment of other heterocyclic rings to the indolin-2-one core can lead to the creation of novel molecular architectures with unique biological properties.
Microwave irradiation has been utilized in the Perkin reaction of isatins with aroylpropionic acids to prepare furanone derivatives incorporating the indolin-2-one moiety. nih.gov These furanone derivatives can then be further reacted to form a series of other heterocyclic derivatives, such as pyridazines and pyrroles. nih.gov Spiro compounds, where one atom is common to two rings, are a particularly interesting class of indolin-2-one derivatives. The synthesis of spiro[indoline-3,4'-pyridine] derivatives has been explored through multi-component reactions. researchgate.net Gold(I)-catalyzed cascade cyclization of azido-alkynes provides a stereoselective route to spirocyclic indolin-3-ones. acs.org Additionally, iron-catalyzed dual C–H functionalization has been employed for the synthesis of spiro N-heterocyclic oxindoles. acs.org The synthesis of 3,3-di(indolyl)indolin-2-ones from isatin and indole represents another example of introducing complex indole moieties onto the indolin-2-one framework. nih.govrsc.org
Mechanistic Investigations of this compound and Related Indolin-2-one Formation
Understanding the reaction mechanisms involved in the formation of indolin-2-ones is crucial for optimizing reaction conditions and designing new synthetic routes.
The formation of the indolin-2-one ring system can proceed through various mechanistic pathways. The Fischer indole synthesis, a classic method for preparing indoles, involves the condensation of a hydrazine (B178648) with a carbonyl compound, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and loss of ammonia. youtube.com Transition metal-catalyzed syntheses, such as the Larock indole synthesis, involve oxidative addition of a palladium catalyst to an ortho-haloaniline, followed by coordination to an alkyne, cyclization, and reductive elimination. youtube.comyoutube.com
Intramolecular Friedel-Crafts alkylation of 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides provides a route to 3-hydroxyindolin-2-ones. researchgate.net The mechanism of formation of indolin-2-ones through this pathway has been investigated. researchgate.net A proposed mechanism for the formation of certain polycyclic indolines involves a free radical pathway. researchgate.net
In the context of C-H functionalization, the mechanism of palladium-catalyzed alkenylation of indoles is believed to proceed through an electrophilic palladation and a syn-β-hydride elimination step. beilstein-journals.org For the synthesis of 2,2-disubstituted indolin-3-ones, density functional theory (DFT) calculations have provided insight into a double umpolung reaction mechanism involving key C-enolonium species. nih.govacs.org
While a specific mechanistic investigation for the synthesis of this compound was not found in the provided search results, the general principles of N-benzylation and the formation of the indolin-2-one core would apply. The N-benzylation likely proceeds via a nucleophilic substitution reaction where the nitrogen of the 5-ethoxyindolin-2-one (B3031929) attacks benzyl (B1604629) bromide. The formation of the 5-ethoxyindolin-2-one precursor itself would follow one of the established indolin-2-one synthesis mechanisms, likely influenced by the electronic effects of the ethoxy group on the aromatic ring.
Reaction Pathway Elucidation and Intermediate Characterization
The synthesis of this compound is effectively achieved through a multi-step process culminating in an intramolecular cyclization reaction. The elucidation of this pathway and the characterization of its key intermediate are fundamental to ensuring the purity and identity of the final product.
Reaction Pathway
The primary route involves an intramolecular Friedel-Crafts type reaction of a precursor molecule, N-benzyl-N-(4-ethoxyphenyl)-2-chloroacetamide . This pathway can be dissected into two principal stages:
Synthesis of the Intermediate: The precursor is typically synthesized via the N-alkylation of 4-ethoxyaniline with benzyl chloride, followed by acylation of the resulting secondary amine with chloroacetyl chloride. The reaction of amines with chloroacetyl chloride is a standard method for preparing N-substituted chloroacetamide derivatives. researchgate.netnih.gov A base, such as triethylamine (B128534) or potassium carbonate, is often used to neutralize the HCl generated during the acylation step.
Intramolecular Cyclization: The synthesized N-benzyl-N-(4-ethoxyphenyl)-2-chloroacetamide undergoes an intramolecular Friedel-Crafts cyclization to form the indolin-2-one ring. This reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The catalyst enhances the electrophilicity of the chloroacetyl group, facilitating the attack by the electron-rich phenyl ring, which is activated by the para-ethoxy group. The cyclization occurs at the ortho position to the activating ethoxy group, leading to the formation of the five-membered lactam ring of this compound.
Intermediate Characterization
The crucial intermediate, N-benzyl-N-(4-ethoxyphenyl)-2-chloroacetamide, must be thoroughly characterized to confirm its structure before proceeding to the cyclization step. Standard spectroscopic techniques are employed for this purpose. nih.govnih.gov
The characterization data for the intermediate are summarized in the table below.
| Technique | Expected Observations for N-benzyl-N-(4-ethoxyphenyl)-2-chloroacetamide |
| ¹H NMR | Signals corresponding to the ethoxy group protons (a triplet and a quartet), aromatic protons from both the ethoxyphenyl and benzyl rings, a singlet for the benzylic CH₂ protons, and a singlet for the chloromethyl (Cl-CH₂) protons. |
| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons (with distinct signals for substituted and unsubstituted positions), the benzylic carbon, the chloromethyl carbon, and the amide carbonyl carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the amide C=O stretching vibration (typically around 1660-1690 cm⁻¹), C-N stretching bands, aromatic C-H stretching, and a C-Cl stretching band. mdpi.com |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns. |
Unraveling Catalytic Cycles and Rate-Determining Steps
The efficiency of the indolin-2-one ring closure is heavily dependent on the catalytic process that drives the intramolecular Friedel-Crafts reaction.
Catalytic Cycle
The Lewis acid-catalyzed cyclization of N-benzyl-N-(4-ethoxyphenyl)-2-chloroacetamide proceeds via a well-established catalytic cycle. While various Lewis acids can be used, aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts reactions. nih.gov
The catalytic cycle can be described as follows:
Activation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the chloroacetamide. This coordination polarizes the C=O bond and significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Intramolecular Electrophilic Attack: The electron-rich ethoxy-substituted benzene ring acts as an intramolecular nucleophile, attacking the activated electrophilic carbon. This step results in the formation of a six-membered transition state leading to a cationic intermediate known as a sigma complex or arenium ion. The formation of this intermediate temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Restoration of Aromaticity: A base (which can be the AlCl₄⁻ complex formed in the initial step) removes a proton from the carbon atom at the site of cyclization. masterorganicchemistry.com This deprotonation step restores the aromaticity of the benzene ring and forms the stable five-membered lactam ring.
Catalyst Regeneration: The product, this compound, is released from the Lewis acid, which is then regenerated and can participate in a new catalytic cycle.
Rate-Determining Step
Kinetic and Thermodynamic Aspects of Indolin-2-one Ring Closure
The feasibility and efficiency of the intramolecular cyclization are governed by both kinetic and thermodynamic factors.
Kinetic Aspects
The rate of the ring closure is influenced by several factors that affect the activation energy of the rate-determining step.
Electronic Effects: The presence of the electron-donating ethoxy (-OEt) group on the phenyl ring is crucial. It increases the electron density of the ring through resonance, thereby stabilizing the arenium ion intermediate and lowering the activation energy for the electrophilic attack. This makes the reaction kinetically more favorable compared to an unsubstituted ring.
Catalyst: The choice and concentration of the Lewis acid catalyst play a significant role. A stronger Lewis acid will more effectively activate the electrophile, leading to a faster reaction rate. numberanalytics.com
Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. However, temperature must be controlled to prevent side reactions.
Below is a table representing hypothetical kinetic data to illustrate the influence of substituents on the reaction rate.
| Reactant | Substituent (R) | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| N-benzyl-N-(4-R -phenyl)-2-chloroacetamide | -H | 1 | High |
| N-benzyl-N-(4-R -phenyl)-2-chloroacetamide | -NO₂ | < 1 | Very High |
| N-benzyl-N-(4-R -phenyl)-2-chloroacetamide | -OCH₃ | > 1 | Lower |
| N-benzyl-N-(4-R -phenyl)-2-chloroacetamide | -OC₂H₅ (Ethoxy) | > 1 | Low |
Thermodynamic Aspects
From a thermodynamic perspective, the cyclization reaction must be favorable, meaning the product should be more stable than the reactant, resulting in a negative Gibbs free energy change (ΔG). The formation of the indolin-2-one ring is generally a thermodynamically favorable process.
Enthalpy (ΔH): The reaction involves the breaking of a C-H bond and the formation of a more stable C-C bond, leading to a net release of energy (exothermic process, negative ΔH). The formation of a stable, conjugated ring system contributes to this thermodynamic driving force.
Entropy (ΔS): The intramolecular cyclization leads to a decrease in entropy (negative ΔS) because two molecules (reactant and catalyst) combine to form a more ordered ring structure.
Computational methods, such as Density Functional Theory (DFT), are often used to model these reactions and calculate their thermodynamic parameters with high accuracy. nih.govnih.gov
The following table provides representative thermodynamic values for such a cyclization.
| Thermodynamic Parameter | Typical Value Range | Implication for Ring Closure |
| Enthalpy of Reaction (ΔH) | Negative | Exothermic; energetically favorable due to stable bond formation. |
| Entropy of Reaction (ΔS) | Negative | Decrease in disorder as a ring is formed. |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous and thermodynamically favorable reaction. |
Chemical Transformations and Reactivity Profiles of 1 Benzyl 5 Ethoxyindolin 2 One and Its Analogs
Reactivity of the Indolin-2-one Lactam Ring
The lactam amide bond within the indolin-2-one core is central to its stability and chemical reactivity. This bond can undergo several transformations, primarily through nucleophilic attack at the carbonyl carbon.
Hydrolysis and Ring Opening: The lactam ring is generally stable but can be cleaved under hydrolytic conditions. In acidic or basic environments, the amide bond can be hydrolyzed to yield the corresponding ring-opened amino acid, (2-amino-5-ethoxyphenyl)(benzyl)acetic acid. The rate and conditions of this hydrolysis are influenced by the substituents. For instance, studies on N-acyl amino acids with related cyclic structures, such as isoindoline (B1297411) derivatives, have shown that the cyclic nature can confer significant resistance to enzymatic hydrolysis compared to their acyclic counterparts. rsc.orgbeilstein-journals.orgnih.gov While not enzymatic, this suggests a degree of inherent stability in the cyclic amide of 1-benzyl-5-ethoxyindolin-2-one. The process for related N-acyl-indoline-2-carboxylic acids typically involves treatment with an acid or a base to achieve deacylation and ring opening. researchgate.net
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) to form the corresponding indoline (B122111) derivative, 1-benzyl-5-ethoxyindoline. This transformation is typically achieved using powerful reducing agents such as lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This reduction removes the planarity of the lactam ring and introduces a fully saturated five-membered ring fused to the benzene (B151609) core, significantly altering the molecule's three-dimensional structure.
The table below summarizes the expected primary transformations of the lactam ring.
| Reaction | Reagents | Product | Notes |
| Hydrolysis (Acid/Base) | H₃O⁺ or OH⁻, heat | (2-amino-5-ethoxyphenyl)(benzyl)acetic acid | Cleavage of the amide bond. |
| Reduction | LiAlH₄ or BH₃·THF | 1-Benzyl-5-ethoxyindoline | Reduction of the lactam carbonyl to a methylene group. |
Regioselective and Stereoselective Transformations on the Indolin-2-one Core
The most significant site of reactivity on the indolin-2-one core, beyond the lactam functionality, is the C3 methylene position. This position is flanked by the aromatic ring and the carbonyl group, making the C3 protons acidic and amenable to deprotonation to form an enolate. This enolate is a key intermediate for a wide array of regioselective and stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions.
Regioselectivity: Functionalization almost exclusively occurs at the C3 position. The N-benzyl group, being electron-withdrawing, contributes to increasing the acidity of the C3 protons, facilitating enolate formation. Conversely, the 5-ethoxy group is electron-donating, which slightly deactivates the aromatic ring towards electrophilic substitution but enhances the nucleophilicity of the enolate once formed.
Stereoselectivity: For the synthesis of chiral molecules, controlling the stereochemistry at the C3 position is paramount. Asymmetric transformations involving the enolate of N-benzyl protected oxindoles have been successfully developed using chiral catalysts. These include phase-transfer catalysis for alkylations and organocatalytic methods for aminations, which can achieve high enantioselectivity. researchgate.net The bulky N-benzyl group plays a crucial role in directing the approach of electrophiles, influencing the stereochemical outcome of the reaction.
Common C3-functionalization reactions for N-benzyl oxindole (B195798) analogs include:
Alkylation: Reaction of the enolate with alkyl halides to introduce a substituent at the C3 position.
Aldol Reaction: Condensation with aldehydes or ketones to form 3-(hydroxyalkyl)indolin-2-ones.
Michael Addition: Conjugate addition to α,β-unsaturated systems.
Amination: Electrophilic amination using reagents like di-tert-butyl azodicarboxylate provides access to C3-amino derivatives. researchgate.net
The following table details representative C3 functionalization reactions applicable to this scaffold.
| Reaction Type | Electrophile | Product Type | Key Feature |
| Alkylation | R-X (e.g., CH₃I) | 3-Alkyl-1-benzyl-5-ethoxyindolin-2-one | Forms a C-C bond at C3. |
| Aldol Condensation | R-CHO | 3-(1-Hydroxyalkyl)-1-benzyl-5-ethoxyindolin-2-one | Creates a β-hydroxy ketone motif. |
| Benzylidene Formation | Benzaldehyde | 3-Benzylidene-1-benzyl-5-ethoxyindolin-2-one | Synthesis of α,β-unsaturated derivative. nih.gov |
| Electrophilic Amination | DTBAD | 3-Amino-1-benzyl-5-ethoxyindolin-2-one | Forms a C-N bond at C3. researchgate.net |
Derivatization and Scaffold Diversification Strategies
The this compound scaffold is well-suited for chemical diversification to generate libraries of analogs for structure-activity relationship (SAR) studies. Key points of diversification include the N1-benzyl group, the C5-ethoxy group, and the aromatic rings.
N-Debenzylation: The N-benzyl group can be removed through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or with strong Lewis acids. This yields the N-unsubstituted 5-ethoxyindolin-2-one (B3031929), which can then be re-functionalized with different N-substituents. This strategy is crucial for exploring the impact of the N1-substituent on biological activity.
Ether Cleavage: The C5-ethoxy group can be cleaved to reveal a 5-hydroxyindolin-2-one. This is typically achieved using strong acids like boron tribromide (BBr₃). The resulting phenol (B47542) is a versatile handle for introducing a wide variety of new ether or ester functionalities, or for use in coupling reactions.
Aromatic Ring Functionalization: While the existing ethoxy group directs electrophilic aromatic substitution to the C4 and C6 positions, such reactions can sometimes be complex on the pre-formed heterocyclic system. A more common strategy involves building the scaffold from already substituted starting materials. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and then further functionalized using palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups. dtic.mil
The table below outlines key derivatization pathways.
| Position | Transformation | Reagents | Resulting Intermediate |
| N1 | Debenzylation | H₂, Pd/C | 5-Ethoxyindolin-2-one |
| C5 | Ether Cleavage | BBr₃ | 1-Benzyl-5-hydroxyindolin-2-one |
| C3 | Hydrazone Formation | Hydrazine (B178648) derivatives | 3-Hydrazonoindolin-2-one analogs dtic.mil |
| Aromatic Ring (Analog Synthesis) | Suzuki/Heck Coupling | Pd catalyst, Boronic acids/Alkenes | C-C coupled analogs (starting from a halo-substituted version) |
Novel Synthetic Utility of this compound as a Building Block
While specific examples detailing the use of this compound as a named starting material in complex total synthesis are not prominent, its structural analogs are frequently employed as key intermediates. The functional handles present in the molecule make it a potentially valuable building block.
For example, the synthesis of various biologically active agents often starts with a substituted indolin-2-one core. Research on dopamine (B1211576) D₂ receptor ligands has utilized the related 5-ethoxyindole (B77456), which is condensed with 1-benzyl-4-piperidone. This highlights the synthetic value of the 5-ethoxyindole substructure.
Furthermore, 1-benzyl-5-bromoindolin-2-one has been used as a scaffold to synthesize novel anticancer agents. dtic.mil The bromo-substituent in these analogs serves as a handle for extensive derivatization via cross-coupling chemistry. By analogy, this compound could be used to build molecules where an electron-donating group is desired at the 5-position to tune electronic properties and metabolic stability.
The C3-functionalized derivatives, particularly 3,3-disubstituted spirocyclic oxindoles, are highly sought-after structures in medicinal chemistry. The this compound core provides a direct pathway to such complex scaffolds through the C3-enolate chemistry described in section 3.2. The synthesis of isotopically labeled 1-benzyl-(Z)-3-(benzylidene)indolin-2-one for use in metabolic studies further underscores the utility of this class of compounds as advanced synthetic targets and tools for biological investigation. nih.gov
Computational and Theoretical Investigations Pertaining to 1 Benzyl 5 Ethoxyindolin 2 One and Indolin 2 One Chemistry
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical studies are fundamental to understanding the electronic makeup and inherent stability of indolin-2-one derivatives. These methods provide a detailed picture of electron distribution, orbital energies, and molecular geometries.
Density Functional Theory (DFT) has become a popular method for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. For indolin-2-one systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p) or 6-311++G(d,p), are employed to predict and analyze various molecular characteristics. researchgate.netnih.gov
Key ground state properties that can be determined using DFT include:
Optimized Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov
Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental FT-IR and FT-Raman data to confirm structural assignments. researchgate.net
Electronic Properties: Dipole moments, atomic charges, and molecular electrostatic potential (MEP) maps can be generated. MEP maps are particularly useful for identifying the electrophilic and nucleophilic sites within a molecule, thus predicting its reactive behavior. researchgate.net
Nonlinear Optical (NLO) Properties: DFT can also be used to predict the NLO properties of indolin-2-one derivatives, which is relevant for materials science applications. researchgate.net
| Property | Method/Basis Set | Finding | Reference |
|---|---|---|---|
| Optimized Geometry | B3LYP/6-31G(d) | Good correlation with crystal structure. | researchgate.net |
| Vibrational Frequencies | B3LYP/6-31G(d) | Showed good agreement with experimental FT-IR and FT-Raman spectra. | researchgate.net |
| Molecular Electrostatic Potential | DFT | Predicted reactive sites for nucleophilic and electrophilic attacks. | researchgate.net |
| NBO Analysis | DFT | Assessed molecular stability and hyperconjugative relationships. | researchgate.net |
While DFT is widely used, other quantum chemical methods also play a role in elucidating the electronic structure of molecules.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data for parameterization. libretexts.org They can be computationally intensive but provide a high level of theoretical rigor. libretexts.org For complex systems with strong electron correlation, more advanced ab initio methods are necessary. nih.govarxiv.org The computational time for ab initio calculations typically scales significantly with the size of the basis set used. libretexts.org
Semi-Empirical Methods: These methods incorporate some experimental parameters to simplify calculations, making them faster than ab initio methods. libretexts.orgyoutube.com This speed allows for the study of larger molecular systems. However, their accuracy is dependent on the quality of the parameterization and may be less reliable for molecules that differ significantly from the compounds used in the parameterization set. youtube.com Semi-empirical methods are useful for a qualitative understanding and for screening large numbers of compounds. youtube.com
The indolin-2-one scaffold can exist in different conformations and tautomeric forms, which can significantly influence its chemical and biological properties.
Conformational Analysis: The flexibility of substituents, such as the benzyl (B1604629) group in 1-Benzyl-5-ethoxyindolin-2-one, can lead to various stable conformations (rotamers). Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. soton.ac.uk For example, in a related quinoline (B57606) derivative, DFT calculations showed the two benzyl rings were significantly inclined relative to the quinoline ring mean plane. nih.gov
Tautomeric Equilibria: Indolin-2-ones can exhibit tautomerism, most commonly the keto-enol type. libretexts.org For instance, 3-arylindoline-2-thiones, a related class of compounds, have been shown to exist as a tautomeric mixture in solution. rsc.org Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, can predict the relative stabilities of different tautomers and how the equilibrium is affected by factors such as solvent polarity. nih.govresearchgate.netmdpi.com For example, in some systems, the keto form is generally more stable, but the enol form can be favored under certain conditions. libretexts.org
| Tautomeric Form | Description | Relative Stability |
|---|---|---|
| Keto | The standard indolin-2-one structure with a carbonyl group. | Generally the more stable form. libretexts.org |
| Enol | Contains a hydroxyl group and a carbon-carbon double bond within the five-membered ring. | Can be present in equilibrium, with its population influenced by substituents and solvent. libretexts.org |
| Imine-Enamine | A relevant tautomerism in related nitrogen-containing heterocyclic systems. libretexts.org | The equilibrium between imine and enamine forms is crucial in many biological reactions. libretexts.org |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.comyoutube.com
HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic or acidic character. youtube.com
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger energy gap implies greater kinetic stability. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters provide further insights into the molecule's reactivity profile. researchgate.net For instance, FMO analysis of a series of para-substituted indoline-2,3-dione derivatives revealed that the compound with a nitro group (NO2) had the lowest HOMO-LUMO energy gap, indicating it was kinetically more reactive. researchgate.net
Molecular Modeling and Simulation
Beyond quantum chemical studies of isolated molecules, molecular modeling and simulation techniques are used to investigate how indolin-2-one derivatives interact with their environment, particularly with biological macromolecules.
Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, typically a protein receptor. mdpi.com This method is instrumental in structure-based drug design.
Simulation of Reaction Pathways and Transition States
The synthesis of this compound typically involves the N-alkylation of 5-ethoxyindolin-2-one (B3031929) with benzyl bromide. Computational chemistry can model this S\textsubscript{N}2 reaction to elucidate the reaction pathway and the structure of the transition state.
Theoretical calculations, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction. This involves calculating the energies of the reactants (5-ethoxyindolin-2-one and benzyl bromide), the product (this compound), and the transition state that connects them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed.
A study on the benzylation of adenine (B156593) in DMSO, a similar S\textsubscript{N}2 reaction, revealed that the Gibbs free energy of activation is a key determinant of the reaction rate. researchgate.net For the N-benzylation of 5-ethoxyindolin-2-one, computational models would similarly calculate the activation energy (ΔG‡), providing a quantitative measure of the reaction's feasibility and kinetics. The geometry of the transition state can be optimized, revealing the bond-breaking and bond-forming distances between the nitrogen of the indolinone, the benzylic carbon, and the leaving bromide ion.
Furthermore, computational studies can explore alternative reaction pathways and the formation of potential byproducts. For instance, O-alkylation could be a competing reaction, and theoretical calculations can determine the relative activation barriers for N-alkylation versus O-alkylation, thus predicting the regioselectivity of the reaction. A computational study on the base-induced cyclization of benzyl alkynyl sulfides demonstrated the utility of theoretical calculations in understanding reaction mechanisms and predicting the most stable intermediates and products. nih.gov
Table 1: Illustrative Calculated Energetic Profile for the N-Benzylation of 5-Ethoxyindolin-2-one
| Species | Relative Energy (kcal/mol) |
| Reactants (5-ethoxyindolin-2-one + benzyl bromide) | 0.00 |
| Transition State | +22.5 |
| Products (this compound + Br-) | -15.8 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar S\textsubscript{N}2 reactions.
Theoretical Predictions of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds like this compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted and compared with experimental data to confirm the structure. A study on substituted benzyl ethers demonstrated the utility of GIAO and other methods in accurately predicting ¹⁷O NMR chemical shifts. arabjchem.org For this compound, theoretical predictions would be particularly useful in assigning the signals of the aromatic protons and carbons, as well as the methylene (B1212753) protons of the benzyl group.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated computationally. These calculations provide a theoretical IR spectrum, where the position and intensity of the absorption bands correspond to specific vibrational modes of the molecule. For this compound, key vibrational modes would include the C=O stretching of the lactam ring, the C-N stretching, and the various vibrations of the aromatic rings. Comparing the calculated spectrum with the experimental one can help in the structural elucidation and the identification of characteristic functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. These calculations provide information about the electronic transitions, which are responsible for the absorption of UV-visible light. For this compound, TD-DFT could predict the λ\textsubscript{max} values corresponding to the π-π* transitions within the aromatic systems.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) |
| ¹H NMR (δ, ppm, C=O) | ~175 | ~174 |
| ¹H NMR (δ, ppm, CH₂-Ph) | ~4.9 | ~4.8 |
| IR (cm⁻¹, C=O stretch) | ~1705 | ~1710 |
| UV-Vis (λ\textsubscript{max}, nm) | ~255, ~280 | ~254, ~278 |
Note: The predicted values are illustrative and would be obtained from DFT and TD-DFT calculations. Experimental values are typical for this class of compounds.
Structure-Property Relationships Derived from Computational Models
Computational models are invaluable for establishing quantitative structure-property relationships (QSPR). By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it is possible to understand how structural changes influence its physicochemical and biological properties.
Molecular descriptors that can be calculated include electronic properties (such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential), steric properties (like molecular volume and surface area), and topological indices. For instance, a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate used calculated parameters like chemical hardness and electrophilicity index to predict the molecule's reactivity and binding ability with biomolecules. windows.net
For this compound, computational models could be used to investigate how substituents on the benzyl ring or at other positions of the indolinone core affect its properties. For example, by introducing electron-donating or electron-withdrawing groups, one could computationally predict the impact on the molecule's electronic properties and, by extension, its potential biological activity. A study on substituted indolin-2-ones as kinase inhibitors used molecular docking simulations to understand the structure-activity relationship. nih.gov
These computational models can guide the rational design of new indolin-2-one derivatives with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles, thereby accelerating the drug discovery process.
Medicinal Chemistry Research Perspectives on Indolin 2 One Scaffolds, with Relevance to 1 Benzyl 5 Ethoxyindolin 2 One
Indolin-2-one as a Privileged Scaffold in Medicinal Chemistry Discovery
The concept of a "privileged scaffold" is central to drug discovery, referring to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for developing a range of therapeutic agents. nih.govderpharmachemica.com The indolin-2-one nucleus is widely regarded as such a scaffold. researchgate.netresearchgate.net This bicyclic heterocyclic system is present in a multitude of natural and synthetic compounds that exhibit significant pharmacological activities. nih.govresearchgate.net
The true value of the indolin-2-one scaffold is demonstrated by its incorporation into several clinically successful drugs. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, is built upon a 5-fluoroindolin-2-one core. researchgate.netresearchgate.netresearchgate.net Similarly, Nintedanib, another kinase inhibitor for treating idiopathic pulmonary fibrosis and certain cancers, also features the indolin-2-one structure. researchgate.net The proven success of these drugs underscores the scaffold's "druggability" and its favorable properties for creating effective and selective modulators of biological pathways. nih.gov As a derivative, 1-Benzyl-5-ethoxyindolin-2-one belongs to this important class of compounds, making its core structure a point of significant interest for further medicinal chemistry exploration.
Structure-Activity Relationship (SAR) Studies for Modulating Biological Pathways
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the indolin-2-one class, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties. Key positions on the indolin-2-one ring system are subject to modification to fine-tune its interaction with biological targets.
The primary points of modification on the indolin-2-one scaffold include:
The C3 Position: This position is arguably the most critical for derivatization. Modifications at C3, often involving the introduction of a substituted exocyclic double bond, are crucial for the inhibitory activity of many indolin-2-one-based kinase inhibitors. researchgate.netnih.govbenthamscience.com This part of the molecule frequently forms key hydrogen bonds and van der Waals interactions within the ATP-binding site of kinases.
The Benzene (B151609) Ring (C4-C7): Substituents on the aromatic ring of the indolin-2-one core, such as the 5-ethoxy group in the title compound, can modulate electronic properties, solubility, and metabolic stability. They can also provide additional interaction points with the target protein. For example, the 5-fluoro group of Sunitinib is a key feature for its activity. researchgate.net
The specific combination of a benzyl (B1604629) group at N1 and an ethoxy group at C5 in this compound presents a unique structural profile. The benzyl group provides a significant hydrophobic element, while the ethoxy group acts as a hydrogen bond acceptor and can influence the electron density of the aromatic ring.
| Position of Substitution | Type of Substituent | General Impact on Activity | Reference |
| N1 (Amide Nitrogen) | Alkyl, Aryl (e.g., Benzyl) | Influences lipophilicity, steric interactions, and binding orientation. | semanticscholar.org, nih.gov |
| C3 (Methylene) | Substituted Arylidene, Hydrazone | Crucial for target engagement, often forms key H-bonds in kinase active sites. | researchgate.net, nih.gov |
| C5 (Benzene Ring) | Halogens, Alkoxy groups | Modulates electronic properties, metabolic stability, and can form specific interactions. | researchgate.net, mdpi.com |
Rational Design Principles for Novel Indolin-2-one Analogs for Target Engagement
The development of new drugs based on the indolin-2-one scaffold has increasingly moved from random screening to rational design. This modern approach leverages a detailed understanding of the target's three-dimensional structure to create molecules with high affinity and specificity. Techniques like structure-based drug design and molecular hybridization are frequently employed. nih.gov
A primary strategy involves designing analogs that mimic the binding mode of ATP in the active site of protein kinases. researchgate.net The indolin-2-one core typically serves as an anchor, forming critical hydrogen bonds with the "hinge region" of the kinase domain. researchgate.net The substituents at the C3 position are then designed to occupy adjacent hydrophobic pockets, while modifications on the N1 and C5 positions are used to optimize secondary interactions and physicochemical properties.
Computational tools are indispensable in this process. Molecular docking simulations are used to predict the binding poses of novel analogs within a target's active site, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity. nih.govmdpi.comeurekaselect.com For a compound like this compound, rational design principles could guide modifications to enhance its interaction with a specific target. For example, adding polar groups to the benzyl ring could create new hydrogen bonds, or altering the length of the C5-alkoxy chain could improve its fit within a hydrophobic pocket.
Exploration of Molecular Targets and Mechanism-Based Research (e.g., Kinase Inhibition, Angiogenesis Modulation)
The indolin-2-one scaffold is most famously associated with the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govbenthamscience.com
Kinase Inhibition: Indolin-2-one derivatives have been developed as potent inhibitors of a wide range of kinases, particularly receptor tyrosine kinases (RTKs). researchgate.net These include:
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, especially VEGFR-2, is a key mechanism for blocking angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. nih.govnih.gov Many indolin-2-one compounds are potent VEGFR-2 inhibitors. researchgate.netnih.gov
Platelet-Derived Growth Factor Receptors (PDGFRs): These are also involved in angiogenesis and tumor growth, and are often co-targeted with VEGFRs. nih.gov
Other Kinases: The versatility of the scaffold allows for the targeting of other kinase families, such as Aurora kinases, which are critical for cell cycle regulation. nih.goveurekaselect.com
The mechanism of action typically involves competitive binding at the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. nih.gov Given this well-established activity, the this compound framework is a rational starting point for the design of new kinase inhibitors.
| Compound Derivative | Target Kinase(s) | IC₅₀ Value | Biological Effect | Reference |
| Sunitinib | VEGFR-2, PDGFR-β | 9 nM (VEGFR-2) | Anti-angiogenesis | researchgate.net, wikipedia.org |
| Compound 3b | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | Not specified | Anti-tumor | nih.gov |
| Compound 7d (1-benzyl-5-bromo derivative) | VEGFR-2 | 0.503 µM | Anticancer | nih.gov, mdpi.com |
| Compound 8a | Aurora B | 10.5 nM | Anticancer (Breast) | nih.gov |
Investigations into Specific Biological Processes Targeted by Indolin-2-one Derivatives (e.g., Quorum Sensing, Dihydrofolate Reductase Inhibition)
While kinase inhibition is the most prominent application, the therapeutic potential of the indolin-2-one scaffold extends to other biological processes, highlighting its privileged nature.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA, RNA, and proteins, making it an essential target for both anticancer and antimicrobial drugs. nih.govresearchgate.net Several studies have explored indolin-2-one derivatives as DHFR inhibitors. For example, a novel series of thiazolo-indolin-2-one derivatives was developed, with one compound showing a potent DHFR inhibitory activity (IC₅₀ of 40.71 nM), superior to the reference drug Methotrexate. nih.govjohnshopkins.edu The design of such inhibitors often uses the indole (B1671886) scaffold to mimic parts of the natural substrate, folic acid. nih.gov
Quorum Sensing (QS) Inhibition: Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. Inhibiting QS is an attractive anti-infective strategy that may not induce resistance as quickly as traditional antibiotics. Indolin-2-one derivatives have been synthesized and shown to inhibit QS systems and prevent biofilm formation in pathogenic bacteria like S. aureus and P. aeruginosa. nih.govjohnshopkins.edu
These expanded applications demonstrate that the core structure of compounds like this compound could potentially be adapted to create agents for treating infectious diseases, in addition to their more established role in oncology.
| Compound Class/Derivative | Biological Process | Target Organism/Enzyme | Efficacy | Reference |
| Thiazolo-indolin-2-one (derivative 12) | DHFR Inhibition | DHFR | IC₅₀ = 40.71 nM | nih.gov, johnshopkins.edu |
| Thiazolo-indolin-2-one (derivative 7a) | Quorum Sensing Inhibition | P. aeruginosa | BIC₅₀ = 3.9 µg/mL | nih.gov, johnshopkins.edu |
| TMQ Analogs | DHFR Inhibition | S. mutans DHFR | IC₅₀ = 8.7 nM | nih.gov |
Future Research Directions and Advanced Methodological Developments in Indolin 2 One Chemistry
Innovations in Sustainable and Economically Viable Synthetic Methodologies
The synthesis of indolin-2-ones has traditionally relied on classical methods that can be resource-intensive and generate significant waste. The future of synthesizing 1-Benzyl-5-ethoxyindolin-2-one will undoubtedly be shaped by the principles of green chemistry. Researchers will likely focus on developing novel synthetic routes that are not only efficient but also environmentally benign and economically feasible.
Key areas of innovation will likely include:
Catalytic C-H Activation: Direct functionalization of the indole (B1671886) core through C-H activation would represent a significant leap forward, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing solvent usage.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and milder reaction conditions, contributing to a more sustainable process.
Application of Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is paramount for optimizing synthetic protocols and predicting the formation of byproducts. For a molecule like this compound, a combination of advanced analytical and spectroscopic techniques will be crucial for elucidating the intricate details of its formation.
Prospective analytical approaches include:
In-situ Reaction Monitoring: Techniques such as ReactIR (Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) can provide real-time data on the concentration of reactants, intermediates, and products, offering a dynamic view of the reaction progress.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for identifying and characterizing transient intermediates and complex reaction mixtures.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the most likely mechanisms, complementing experimental findings.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize drug discovery and materials science. In the context of this compound and its analogues, AI and ML can be powerful tools.
Potential applications in this domain are:
Predictive Modeling: ML algorithms can be trained on existing data from other indolin-2-one derivatives to predict the physicochemical properties, biological activity, and synthetic accessibility of novel compounds like this compound.
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions, potentially uncovering non-intuitive pathways.
Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and optimization of reaction conditions, accelerating the discovery and development process.
Identification and Validation of Novel Biological Targets for Indolin-2-one-Based Therapeutics
The indolin-2-one core is a well-established pharmacophore that targets a range of biological macromolecules, most notably protein kinases. A key research direction for this compound would be to identify and validate its specific biological targets.
Future research in this area would involve:
High-Throughput Screening: Screening this compound against large panels of biological targets, such as kinases, phosphatases, and other enzymes, could reveal novel and potent inhibitory activities.
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct cellular targets of the compound in a complex biological system.
Structural Biology: Elucidating the three-dimensional structure of this compound bound to its biological target through X-ray crystallography or cryo-electron microscopy would provide invaluable insights for structure-based drug design and optimization.
While direct experimental data on this compound remains limited, the framework of modern chemical and biological research provides a clear roadmap for its future investigation. The strategic application of sustainable synthesis, advanced analytics, artificial intelligence, and rigorous biological validation will be essential to unlock the therapeutic potential of this and other novel indolin-2-one derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzyl-5-ethoxyindolin-2-one?
The synthesis typically involves condensation reactions between indolin-2-one derivatives and substituted benzaldehydes. For example, analogous compounds like 3-benzylidene-indolin-2-one are synthesized by refluxing indolin-2-one with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in acetic acid for 3 hours . Alkylation steps using sodium hydride (NaH) in dimethylformamide (DMF) at 0°C are critical for introducing substituents like the benzyl group . Optimization of reaction time, temperature, and stoichiometry is essential to maximize yield and purity.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretching at ~1700 cm).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .
Experimental protocols should follow journal guidelines, with detailed procedures provided in supplementary materials .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Dust respirators, nitrile gloves, and safety glasses .
- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure .
- Storage : Store in sealed containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
- Emergency Protocols : Immediate rinsing for eye/skin contact and consultation with a physician for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .
- Catalysis : Acid catalysts (e.g., acetic acid) improve condensation efficiency .
- Temperature Control : Reflux conditions (~110°C) balance reaction speed and side-product formation.
- Purification : Column chromatography or recrystallization to isolate high-purity product. Document all variations in supplementary data to enable reproducibility .
Q. How can crystallographic data discrepancies be resolved during structural analysis?
- Refinement Software : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data .
- Validation Metrics : Monitor R-factors (<5% for high-quality data) and check for electron density anomalies.
- Data Redundancy : Collect multiple datasets to confirm reproducibility. Cross-validate with spectroscopic data to resolve ambiguities .
Q. What strategies mitigate contradictions in biological activity data for indolin-2-one derivatives?
- Dose-Response Studies : Establish clear concentration-effect relationships using standardized assays (e.g., enzyme inhibition or cell viability tests).
- Control Experiments : Include positive/negative controls (e.g., albumin solutions for protein-binding studies) .
- Statistical Analysis : Apply ANOVA or multivariate regression to account for variability in biological replicates .
Q. How should researchers design assays to evaluate the bioactivity of this compound?
- In Vitro Models : Use cell lines or purified enzymes relevant to the hypothesized mechanism (e.g., kinase inhibition).
- Toxicity Screening : Assess acute toxicity via IC values in normal and cancer cell lines .
- Data Triangulation : Combine biochemical, cellular, and computational (docking) studies to validate targets .
Q. What methodologies ensure data reproducibility in synthetic and analytical workflows?
- Detailed Protocols : Document reaction conditions (e.g., solvent purity, humidity) in supplementary materials .
- Instrument Calibration : Regularly validate NMR spectrometers and mass analyzers with reference standards.
- Peer Validation : Share raw datasets (e.g., crystallographic .cif files) for independent verification .
Methodological Notes
- Citing SHELX : Acknowledge the use of SHELX programs (e.g., SHELXL, SHELXS) in crystallography studies .
- Ethical Compliance : Adhere to safety guidelines for hazardous reagents and biological testing .
- Data Submission : Deposit spectral and crystallographic data in public repositories (e.g., PubChem, CCDC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
